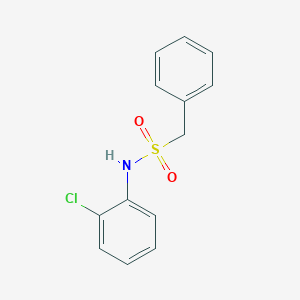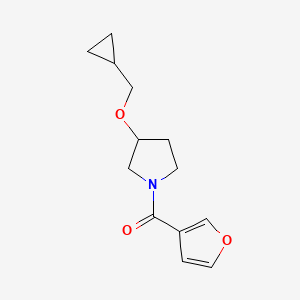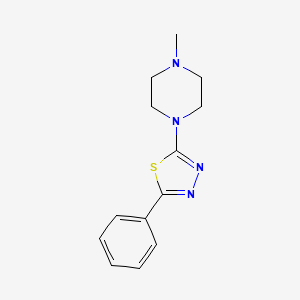![molecular formula C22H18N6O3 B11181969 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11181969.png)
2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a triazole ring, a methoxyphenyl group, and a pyrido-naphthyridine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Construction of the Pyrido-Naphthyridine Core: This step often involves the condensation of a suitable pyridine derivative with a naphthyridine precursor, followed by cyclization.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or through cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the pyrido-naphthyridine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the triazole or methoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents (e.g., Grignard reagents).
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it useful in catalysis and materials science.
Biology
Biologically, the compound is investigated for its potential as an antimicrobial or anticancer agent. The triazole ring is known for its bioactivity, and the compound’s structure allows for interactions with various biological targets.
Medicine
In medicine, research focuses on the compound’s potential therapeutic applications. Its ability to inhibit specific enzymes or receptors could make it a candidate for drug development.
Industry
Industrially, the compound might be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the methoxyphenyl group can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid
- 3,5-dimethyl-4H-1,2,4-triazole
- 8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine
Uniqueness
Compared to similar compounds, 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione stands out due to its combined structural features, which confer unique electronic and steric properties. This makes it particularly versatile in various applications, from catalysis to drug development.
Properties
Molecular Formula |
C22H18N6O3 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-4-yl)-8-(3-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C22H18N6O3/c1-13-24-25-14(2)28(13)27-10-8-20-18(22(27)30)12-17-19(23-20)7-9-26(21(17)29)15-5-4-6-16(11-15)31-3/h4-12H,1-3H3 |
InChI Key |
WUZYOLJIUUUDOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-ethoxyphenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11181905.png)
![6,8,8,9-tetramethyl-3-{[(4-methylpyrimidin-2-yl)sulfanyl]acetyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11181915.png)

![N-(4-fluorophenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11181929.png)
![N'-[1-(2-methoxy-5-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylbutanoyl)benzohydrazide](/img/structure/B11181933.png)
![methyl 5-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11181934.png)
![2-ethyl-9-(4-methoxyphenyl)-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11181937.png)
![N-[(2,4-dimethoxyphenyl)carbonyl]-2,4-dimethoxy-N-(pyrimidin-2-yl)benzamide](/img/structure/B11181944.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11181976.png)
![2-[4-(2-Furylcarbonyl)piperazinyl]-1-phenothiazin-10-ylethan-1-one](/img/structure/B11181982.png)
![N-(4,5-diphenylimidazo[1,5-b]pyridazin-7-yl)-N'-phenylurea](/img/structure/B11181984.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11181995.png)
